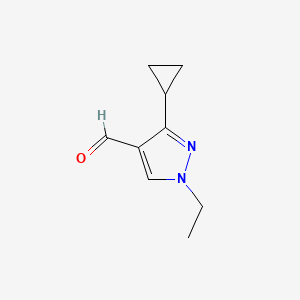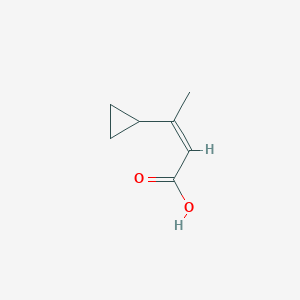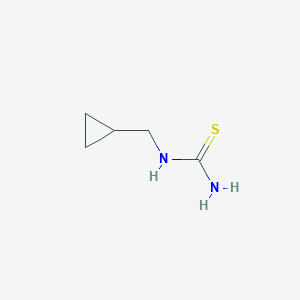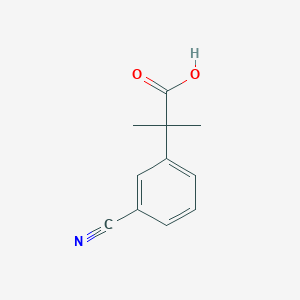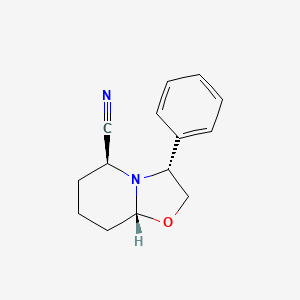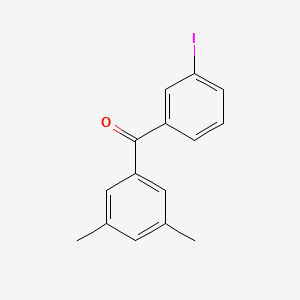
3,5-Dimethyl-3'-iodobenzophenone
Overview
Description
3,5-Dimethyl-3’-iodobenzophenone, also known as DMIBP, is an iodinated organic compound used in various scientific experiments. It has a molecular formula of C15H13IO .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-3’-iodobenzophenone consists of a benzophenone core with iodine and methyl groups attached . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
3,5-Dimethyl-3’-iodobenzophenone has a molecular weight of 336.17 g/mol . More detailed physical and chemical properties can be found in databases like PubChem and ChemicalBook .Scientific Research Applications
Fluorinated Poly(Ether Ketone Imide)s
A study by Wang, Li, and Jiang (2009) explores the synthesis of fluorinated poly(ether ketone imide)s (PEKIs) using a monomer similar to 3,5-Dimethyl-3'-iodobenzophenone. These PEKIs show promise as photoelectric and microelectronic materials due to their high optical transparency, low dielectric constants, and good thermal stability (Wang, Li, & Jiang, 2009).
Optical Material Development
Dhamodharan, Sathya, and Dhandapani (2017) report the development of a new proton transfer optical material, using a compound structurally related to this compound. This material has potential applications in non-linear optics due to its high first-order hyperpolarizability (Dhamodharan, Sathya, & Dhandapani, 2017).
Suzuki Cross-Coupling Reactions
Chaumeil, Signorella, and Drian (2000) describe the optimization of Suzuki cross-coupling reactions involving sterically hindered arylboronic esters. This research highlights the utility of compounds like this compound in synthesizing biaryls, a crucial step in many organic syntheses (Chaumeil, Signorella, & Drian, 2000).
Photophysical Behavior Characterization
Santra et al. (2019) characterized the photophysical behavior of DFHBI derivatives, molecules with similarities to this compound. This study aids in understanding the fluorescence properties of these compounds, which is crucial for their application in imaging RNA and related bio-molecular studies (Santra et al., 2019).
Corrosion Inhibition
Wang et al. (2006) conducted a theoretical study on bipyrazolic-type organic compounds, which include structures similar to this compound. This study is relevant for understanding the compounds' potential as corrosion inhibitors, a critical application in material science and engineering (Wang et al., 2006).
NMR Studies of Thiophene Derivatives
Hirohashi, Inaba, and Yamamoto (1975) focus on NMR studies of bicyclic thiophene derivatives, including compounds like this compound. These studies are essential in understanding the molecular structure and dynamics of such compounds (Hirohashi, Inaba, & Yamamoto, 1975).
Palladium-Catalyzed Reactions
Research by Wu et al. (2021) highlights the use of palladium-catalyzed reactions involving compounds similar to this compound. These findings are significant for developing new methodologies in organic synthesis and pharmaceutical research (Wu et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
(3,5-dimethylphenyl)-(3-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUCABXRIMAAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


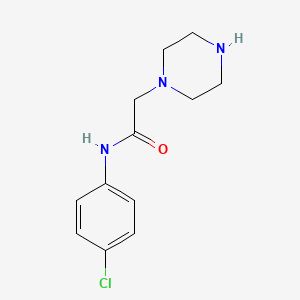
![[(1-Cyclopentylpiperidin-3-yl)methyl]amine](/img/structure/B3024983.png)
![4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B3024986.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B3024987.png)

